molecular formula C14H11BrN2OS B185475 N-[(4-bromophenyl)carbamothioyl]benzamide CAS No. 19249-89-9

N-[(4-bromophenyl)carbamothioyl]benzamide

Cat. No. B185475
CAS RN: 19249-89-9
M. Wt: 335.22 g/mol
InChI Key: DZERXFZLQUSBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromophenyl)carbamothioyl]benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. BPTB is a thioamide derivative that has been synthesized through various methods and has shown promising results in various studies.

Mechanism Of Action

BPTB exerts its effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. BPTB has also been shown to inhibit the activity of certain proteins involved in the regulation of cell proliferation and survival.

Biochemical And Physiological Effects

BPTB has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and the reduction of pain and inflammation. BPTB has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.

Advantages And Limitations For Lab Experiments

BPTB has several advantages and limitations for lab experiments. One of the advantages of BPTB is its high solubility in organic solvents, which makes it easy to use in various experiments. However, BPTB has some limitations, including its potential toxicity to cells and the need for further optimization of its synthesis methods to increase its yield and purity.

Future Directions

There are several future directions for the use of BPTB in scientific research. One of the most significant future directions is the development of BPTB-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another future direction is the optimization of the synthesis methods of BPTB to increase its yield and purity. Additionally, further studies are needed to elucidate the mechanisms of action of BPTB and its effects on various cellular processes.

Synthesis Methods

BPTB can be synthesized through various methods, including the reaction of 4-bromoaniline with thiocarbonyl S-imide followed by the reaction with benzoyl chloride. Another method involves the reaction of 4-bromoaniline with carbon disulfide followed by the reaction with benzoyl chloride. These methods have been optimized to increase the yield and purity of the synthesized BPTB.

Scientific Research Applications

BPTB has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTB is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. BPTB has also been studied for its potential use in the treatment of cancer, where it has shown promising results in inhibiting the growth of cancer cells.

properties

CAS RN

19249-89-9

Product Name

N-[(4-bromophenyl)carbamothioyl]benzamide

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H11BrN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)

InChI Key

DZERXFZLQUSBAG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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